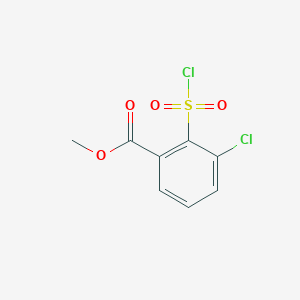

Methyl 3-chloro-2-(chlorosulfonyl)benzoate

CAS No.: 99943-42-7

Cat. No.: VC4342083

Molecular Formula: C8H6Cl2O4S

Molecular Weight: 269.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99943-42-7 |

|---|---|

| Molecular Formula | C8H6Cl2O4S |

| Molecular Weight | 269.09 |

| IUPAC Name | methyl 3-chloro-2-chlorosulfonylbenzoate |

| Standard InChI | InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3 |

| Standard InChI Key | ZJXLJSMVKPJWLX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₈H₆Cl₂O₄S and a molecular weight of 269.10 g/mol . Its structure comprises a benzoate core substituted with a methyl ester at position 1, a chlorine atom at position 3, and a chlorosulfonyl group (-SO₂Cl) at position 2 (Figure 1).

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | COC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |

| InChIKey | ZJXLJSMVKPJWLX-UHFFFAOYSA-N | |

| Melting Point | 115–116°C | |

| Predicted Boiling Point | 345.6 ± 25.0°C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm its structure:

-

¹H NMR (CDCl₃): Signals at δ 3.94 (s, 3H, -OCH₃), 7.51–8.22 (m, aromatic protons) .

-

IR: Peaks at 1740 cm⁻¹ (C=O ester), 1370 cm⁻¹ (S=O), and 740 cm⁻¹ (C-Cl) .

Synthesis and Industrial Production

Diazotization-Sulfonylation Route

A patented method involves diazotization of 2-amino-3-methylbenzoate followed by sulfonylation :

-

Diazotization: 2-Amino-3-methylbenzoate reacts with NaNO₂/HCl at −10°C to 5°C.

-

Sulfonylation: The diazonium salt is treated with SO₂ gas and CuCl₂ in acetic acid, yielding the product at 78% efficiency .

Table 2: Synthesis Optimization (Patent Data)

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Starting Material (g) | 29.7 | 59.4 | 49.5 |

| SO₂ (g) | 100 | 200 | 166.7 |

| Yield (%) | 76 | 78 | 77 |

Alternative Chlorosulfonation

Methyl 3-aminobenzoate reacts with chlorosulfonic acid in acetic acid under controlled temperatures, though this method faces challenges in regioselectivity.

Physicochemical Properties

Thermal Stability

The compound decomposes above 200°C, with a flash point of 162.8°C. Its density is estimated at 1.4 g/cm³.

Solubility

It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., dichloromethane) and methanol .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorosulfonyl group undergoes substitution with amines, alcohols, and thiols. For example, reaction with aniline derivatives yields sulfonamides, pivotal in drug discovery :

Reduction and Oxidation

-

Reduction: LiAlH₄ reduces the ester to a benzyl alcohol derivative.

-

Oxidation: KMnO₄ oxidizes the chlorosulfonyl group to a sulfonic acid.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to sulfonylurea herbicides and protease inhibitors. In one study, it facilitated the synthesis of quinolin-2-one derivatives with antitumor activity .

Agrochemical Synthesis

Its reactivity enables the production of sulfonamide-based herbicides, effective against glyphosate-resistant weeds .

Table 3: Key Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume